REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][C:10]2=[O:13])=[CH:5][CH:4]=1)=[CH2:2].[H-].[Na+].I[CH3:17].O>C1(C)C=CC=CC=1.O1CCCC1>[CH:1]([C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][N:9]([CH3:17])[C:10]2=[O:13])=[CH:5][CH:4]=1)=[CH2:2] |f:1.2|
|
Name
|
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C2CCNC(C2=C1)=O
|
Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
242 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
242 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 10% methanol/dichloromethane (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers were dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
Chromatography on silica, eluting with 0-100% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C2CCN(C(C2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |